molecular formula C7H12N2 B1294635 Piperidinoacetonitrile CAS No. 3010-03-5

Piperidinoacetonitrile

Cat. No.: B1294635
CAS No.: 3010-03-5
M. Wt: 124.18 g/mol
InChI Key: CLVBVRODHJFTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Piperidinoacetonitrile has a wide range of applications in scientific research, including:

Safety and Hazards

Piperidinoacetonitrile is toxic if swallowed and causes skin and eye irritation . In case of accident or if you feel unwell, seek medical advice immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of piperidinoacetonitrile typically involves the reaction of piperidine with acetonitrile. This reaction can be catalyzed by acids to yield 1-piperidineacetonitrile . The general reaction is as follows: [ \text{Piperidine} + \text{Acetonitrile} \rightarrow \text{1-Piperidineacetonitrile} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Piperidinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic or acidic conditions.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of piperidinoacetonitrile involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it can act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The nitrile group can undergo hydrolysis to form amides or acids, which can then interact with biological targets .

Comparison with Similar Compounds

Piperidinoacetonitrile can be compared with other similar compounds such as:

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-piperidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVBVRODHJFTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184185
Record name Acetonitrile, piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-03-5
Record name 1-Piperidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidinoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidinoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidinoacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDINOACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8I8FIB013
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidinoacetonitrile
Reactant of Route 2
Reactant of Route 2
Piperidinoacetonitrile
Reactant of Route 3
Reactant of Route 3
Piperidinoacetonitrile
Reactant of Route 4
Reactant of Route 4
Piperidinoacetonitrile
Reactant of Route 5
Piperidinoacetonitrile
Reactant of Route 6
Reactant of Route 6
Piperidinoacetonitrile
Customer
Q & A

Q1: What is the most notable reaction of Piperidinoacetonitrile with Grignard reagents?

A1: this compound displays a fascinating dimerization reaction when exposed to Grignard reagents like tert-butylmagnesium chloride. This reaction yields 3-amino-2,4-dipiperidinocrotononitrile. [, ] Interestingly, the yield of this dimer is significantly influenced by the ratio of the reagents used rather than the reaction time. []

Q2: Does the structure of the Grignard reagent affect the reaction outcome with this compound?

A2: Yes, the structure of the Grignard reagent plays a crucial role in dictating the reaction pathway. For instance, while tert-butylmagnesium chloride predominantly leads to dimerization of this compound, reactions with other isomeric butylmagnesium chlorides can result in adduct formation, yielding isomeric butyl piperidinomethyl ketones alongside the dimer. [] Furthermore, α-substituted derivatives of this compound exhibit different behaviors, undergoing Grignard exchange, dimer exchange, or hydrogen exchange depending on the specific substituents and Grignard reagent used. []

Q3: Are there alternative methods to achieve the dimerization of this compound?

A3: While Grignard reagents are effective, researchers have explored alternative approaches for dimerization. Treatment of this compound with tert-butoxide in toluene has also been shown to yield the dimer, albeit with lower yields compared to the Grignard reagent method. [] This suggests that the dimerization process might be triggered by strong bases.

Q4: Is there spectroscopic data available to characterize the dimerization product?

A4: Yes, infrared (IR) spectroscopy has been employed to analyze the structure of the dimer, 3-amino-2,4-dipiperidinocrotononitrile. [, ] The specific IR spectral features provide valuable information about the functional groups present in the dimer, confirming its formation and providing insights into its structure.

Q5: Beyond its dimerization, are there other notable applications of this compound?

A5: this compound serves as a valuable building block in organic synthesis. For instance, it has been explored as a precursor for the development of novel ammonium nitrile compounds. These compounds have shown promising results as bleaching activators, particularly in detergent compositions. [] This highlights the potential of this compound as a starting material for designing compounds with useful applications in various industries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.